4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
The compound “4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule that contains several functional groups. These include a pyrazolone ring, a phenylsulfonyl group, and a 2-hydroxyethyl group. The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
- 4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one and related compounds are utilized in various synthetic processes. Vasin et al. (2015) described the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, leading to products containing methoxycarbonyl or cyano groups, which can be further converted into 4-substituted 3,3-diphenyl-3H-pyrazoles (Vasin, V. V., Razin, V. V., Bezrukova, E., Korovin, D., Petrov, P. S., & Somov, N. V., 2015).
Antihyperglycemic Agents
- This compound and its derivatives have been explored for their potential as antihyperglycemic agents. Kees et al. (1996) discussed the synthesis and structure-activity relationship studies of these compounds, indicating their effectiveness in reducing plasma glucose in diabetic mice (Kees, K., Fitzgerald, J., Steiner, K., Mattes, J., Mihan, B., Tosi, T., Mondoro, D., & McCaleb, M., 1996).
Utility in Preparation of Dihydropyrazole
- Zhu et al. (2011) outlined an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, highlighting its use in the preparation of 3,3-diarylacrylonitrile, a key intermediate for this transformation (Zhu, Y., Wen, S., Yin, G., Hong, D., Lu, P., & Wang, Y., 2011).
Synthesis of Alkynylpyrazoles
- Research by Yoshimatsu et al. (1997) indicates the use of this compound in the synthesis of alkynylpyrazoles, crucial for various chemical processes (Yoshimatsu, M., Kawahigashi, M., Honda, E., & Kataoka, T., 1997).
Bioactivity Studies
- Gul et al. (2016) conducted bioactivity studies on derivatives of this compound, assessing their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, indicating their significance in medicinal chemistry (Gul, H., Tuğrak, M., Sakagami, H., Taslimi, P., Gulcin, I., & Supuran, C., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that similar compounds, such as pinacol boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The protodeboronation of similar compounds has been used in the formal total synthesis of various organic compounds , suggesting that this compound could potentially influence similar biochemical pathways.
Pharmacokinetics
It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The protodeboronation of similar compounds has been used in the formal total synthesis of various organic compounds , suggesting that this compound could potentially have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of similar compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-11(7-8-15)12(16)13-14(9)19(17,18)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDDNIXPPPDKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC=C2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332171 | |
Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-08-0 | |
Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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